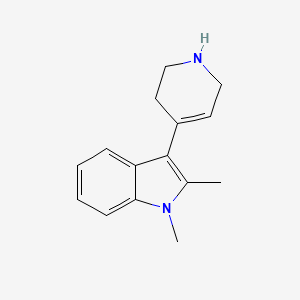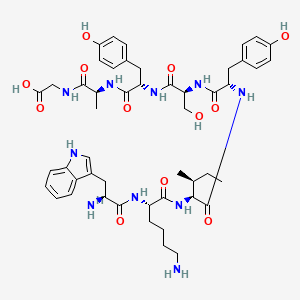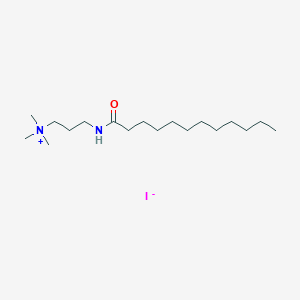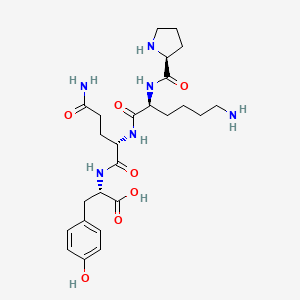
1-Chloro-2,2,3,3,4,4,5,5-octafluoro-1-isocyanatopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,2,3,3,4,4,5,5-octafluoro-1-isocyanatopentane is an organic compound with the molecular formula C6H2ClF8NO. It is characterized by the presence of chlorine, fluorine, and isocyanate functional groups, making it a unique and versatile compound in various chemical applications.
Méthodes De Préparation
The synthesis of 1-Chloro-2,2,3,3,4,4,5,5-octafluoro-1-isocyanatopentane involves multiple steps. One common method includes the reaction of a fluorinated pentane derivative with chlorine and isocyanate reagents under controlled conditions. The reaction typically requires high temperatures and pressures to ensure complete conversion and high yield .
Analyse Des Réactions Chimiques
1-Chloro-2,2,3,3,4,4,5,5-octafluoro-1-isocyanatopentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Addition Reactions: The isocyanate group can react with alcohols or amines to form urethanes or ureas, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Applications De Recherche Scientifique
1-Chloro-2,2,3,3,4,4,5,5-octafluoro-1-isocyanatopentane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex fluorinated compounds and polymers.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Medicine: It is explored for potential use in drug development, particularly in designing molecules with high stability and bioavailability.
Mécanisme D'action
The mechanism of action of 1-Chloro-2,2,3,3,4,4,5,5-octafluoro-1-isocyanatopentane involves its interaction with nucleophiles, leading to the formation of stable adducts. The isocyanate group is highly reactive and can form covalent bonds with various functional groups, making it a valuable reagent in synthetic chemistry .
Comparaison Avec Des Composés Similaires
1-Chloro-2,2,3,3,4,4,5,5-octafluoro-1-isocyanatopentane is unique due to its high fluorine content and the presence of both chlorine and isocyanate groups. Similar compounds include:
1-Chloro-2,2,3,3,4,4,5,5-octafluoropentane: Lacks the isocyanate group but shares similar fluorine and chlorine content.
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: Contains a hydroxyl group instead of chlorine and isocyanate, making it less reactive in certain applications
This compound’s unique combination of functional groups and high fluorine content makes it a valuable tool in various fields of research and industry.
Propriétés
Numéro CAS |
189244-65-3 |
|---|---|
Formule moléculaire |
C6H2ClF8NO |
Poids moléculaire |
291.52 g/mol |
Nom IUPAC |
1-chloro-2,2,3,3,4,4,5,5-octafluoro-1-isocyanatopentane |
InChI |
InChI=1S/C6H2ClF8NO/c7-2(16-1-17)4(10,11)6(14,15)5(12,13)3(8)9/h2-3H |
Clé InChI |
GRHQVVSBXQFBJU-UHFFFAOYSA-N |
SMILES canonique |
C(=NC(C(C(C(C(F)F)(F)F)(F)F)(F)F)Cl)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Imidazo[4,5-f][2,1]benzoxazole](/img/structure/B14247763.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3,5-diethynylbenzoate](/img/structure/B14247765.png)
![(3R,7R,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14247770.png)

![3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14247790.png)
![1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl-](/img/structure/B14247797.png)


![2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)-](/img/structure/B14247822.png)
![2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)-](/img/structure/B14247830.png)

![Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl-](/img/structure/B14247843.png)

